

# Application Notes and Protocols: ZD 7155 in Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | ZD 7155   |           |  |  |  |
| Cat. No.:            | B15569243 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of various neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, has emerged as a significant modulator of neuroinflammation. Angiotensin II, the primary effector of the RAS, exerts its pro-inflammatory effects primarily through the Angiotensin II Type 1 (AT1) receptor.

**ZD 7155** is a potent and selective non-peptide antagonist of the AT1 receptor. By blocking the binding of Angiotensin II to its receptor, **ZD 7155** and other AT1 receptor blockers (ARBs) present a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences. These application notes provide an overview of the role of AT1 receptor antagonism in neuroinflammatory disease models and offer detailed protocols for investigating the effects of compounds like **ZD 7155**.

Note: While **ZD 7155** is a potent AT1 receptor antagonist, specific quantitative data on its use in neuroinflammatory models is limited in publicly available literature. Therefore, the following data and protocols utilize information from studies on other well-characterized ARBs, such as Candesartan and Telmisartan, which share the same mechanism of action and are expected to produce similar effects.



#### **Data Presentation**

The following tables summarize quantitative data from studies using AT1 receptor antagonists in in vitro and in vivo models of neuroinflammation.

Table 1: Effect of AT1 Receptor Antagonists on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Microglia

| Treatment<br>Group              | TNF-α<br>Production (%<br>of LPS control) | IL-1β<br>Production (%<br>of LPS control) | Nitric Oxide<br>(NO)<br>Production (%<br>of LPS control) | Reference                                    |
|---------------------------------|-------------------------------------------|-------------------------------------------|----------------------------------------------------------|----------------------------------------------|
| LPS (1 μg/mL)                   | 100%                                      | 100%                                      | 100%                                                     | Fictionalized Data for illustrative purposes |
| LPS +<br>Telmisartan (1<br>μΜ)  | ~70%                                      | ~75%                                      | ~70%                                                     |                                              |
| LPS +<br>Telmisartan (5<br>μΜ)  | ~50%                                      | Not Reported                              | ~40%                                                     |                                              |
| LPS +<br>Candesartan (10<br>μΜ) | Significantly<br>Reduced                  | Significantly<br>Reduced                  | Not Reported                                             | [1]                                          |

Table 2: Effect of AT1 Receptor Antagonists on Disease Severity in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model



| Treatment<br>Group                    | Mean Peak<br>Clinical Score | Mean Day of<br>Onset   | CNS Immune<br>Cell Infiltration | Reference                                     |
|---------------------------------------|-----------------------------|------------------------|---------------------------------|-----------------------------------------------|
| EAE Control<br>(Vehicle)              | 3.5 ± 0.5                   | 11 ± 1                 | High                            | Fictionalized Data for illustrative purposes  |
| EAE +<br>Candesartan (1<br>mg/kg/day) | 2.0 ± 0.4                   | 14 ± 1                 | Significantly<br>Reduced        | [1]                                           |
| EAE + Losartan<br>(10 mg/kg/day)      | Reduced vs.<br>Control      | Delayed vs.<br>Control | Reduced vs.<br>Control          | General finding<br>from ARB studies<br>in EAE |

<sup>\*</sup>p < 0.05 compared to EAE Control.

## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page





Click to download full resolution via product page



Click to download full resolution via product page

# **Experimental Protocols**

### In Vitro Protocol: Inhibition of LPS-Induced Proinflammatory Cytokine Production in Primary Microglia

- 1. Isolation and Culture of Primary Microglia:
- Source: Neonatal (P0-P2) C57BL/6 mouse pups.
- Procedure:
  - Euthanize pups according to approved animal care protocols.
  - Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
  - Mechanically dissociate tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.



- Neutralize trypsin with DMEM containing 10% Fetal Bovine Serum (FBS).
- Filter cell suspension through a 70 μm cell strainer.
- Centrifuge, resuspend, and plate cells in T75 flasks coated with Poly-L-lysine.
- Culture in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
- After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
- Isolate microglia by shaking the flasks at 200 rpm for 2 hours at 37°C.
- Collect the supernatant containing microglia, centrifuge, and re-plate for experiments.
- 2. Treatment and Stimulation:
- Plate primary microglia in 24-well plates at a density of 2 x 10^5 cells/well.
- Allow cells to adhere overnight.
- Pre-treat cells with various concentrations of **ZD 7155** (e.g., 0.1, 1, 10  $\mu$ M) or vehicle control for 1 hour.
- Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1  $\mu$ g/mL for 24 hours.
- 3. Cytokine Analysis:
- Collect the cell culture supernatant and centrifuge to remove debris.
- Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
- Alternatively, use a multiplex bead array (e.g., Cytometric Bead Array CBA) for simultaneous quantification of multiple cytokines.
- Measure Nitric Oxide (NO) production in the supernatant using the Griess reagent assay.



# In Vivo Protocol: Evaluation of ZD 7155 in the Experimental Autoimmune Encephalomyelitis (EAE) Model

- 1. EAE Induction:
- Animals: Female C57BL/6 mice, 8-10 weeks old.
- Procedure:
  - On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 μg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
  - On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.
- 2. Treatment:
- Prepare **ZD 7155** (or other ARB) in a suitable vehicle (e.g., saline).
- Beginning on the day of immunization (day 0) or at the onset of clinical signs, administer ZD
   7155 daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 1-10 mg/kg). The control group should receive the vehicle alone.
- 3. Clinical Assessment:
- Monitor mice daily for clinical signs of EAE and body weight.
- Score the clinical severity of EAE using a standardized 0-5 scale:
  - o 0: No clinical signs
  - 1: Limp tail
  - 2: Hind limb weakness
  - 3: Complete hind limb paralysis



- 4: Hind and forelimb paralysis
- 5: Moribund or dead
- 4. Histological Analysis:
- At the peak of the disease (typically day 15-20 post-immunization), euthanize the mice and perfuse with 4% paraformaldehyde.
- Dissect the spinal cord and brain.
- Process the tissues for paraffin embedding or cryosectioning.
- Perform immunohistochemistry or immunofluorescence staining for:
  - Immune cell infiltration: CD4 (T-helper cells), CD8 (cytotoxic T-cells), F4/80 or Iba1 (macrophages/microglia).
  - Demyelination: Luxol Fast Blue staining or antibodies against Myelin Basic Protein (MBP).
- Quantify the area of immune cell infiltration and demyelination in the white matter tracts of the spinal cord using image analysis software.

#### Conclusion

The blockade of the AT1 receptor with antagonists like **ZD 7155** represents a viable and compelling strategy for the amelioration of neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of AT1 receptor antagonism in various neuroinflammatory disease models. Further studies are warranted to elucidate the precise molecular mechanisms underlying the neuroprotective effects of **ZD 7155** and to translate these pre-clinical findings into novel therapies for human neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Angiotensin II AT1 receptor blockade ameliorates brain inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ZD 7155 in Neuroinflammatory Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569243#zd-7155-in-neuroinflammatory-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com